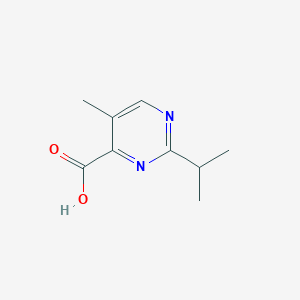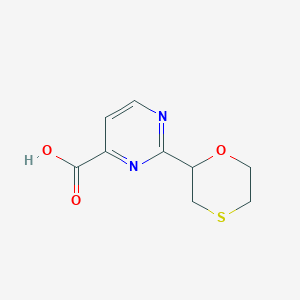
2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxathiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to yield the carboxylic acid intermediate . Another approach involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Hydrogenation reactions can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways . Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid:
4-Pyrimidinecarboxylic acid: This compound has a similar pyrimidine ring but lacks the oxathiane moiety.
Uniqueness
2-(1,4-Oxathian-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the pyrimidine and oxathiane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(1,4-oxathian-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c12-9(13)6-1-2-10-8(11-6)7-5-15-4-3-14-7/h1-2,7H,3-5H2,(H,12,13) |
InChI Key |
BNRKZORWPXPVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(O1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


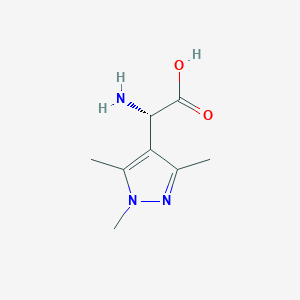
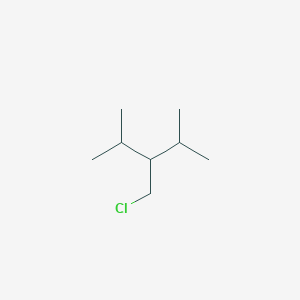
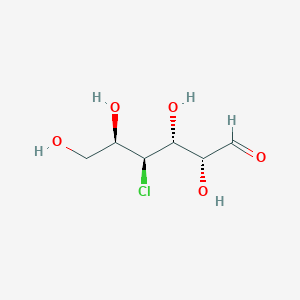

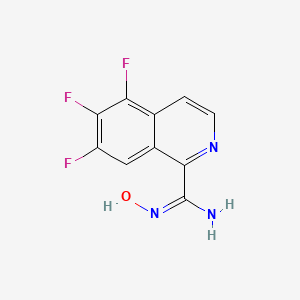
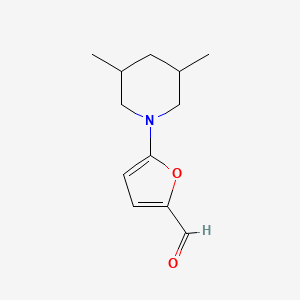
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)
![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)

![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
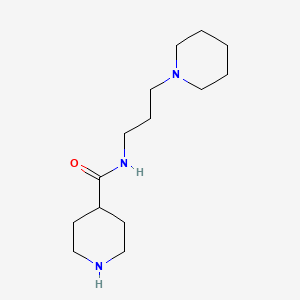
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
